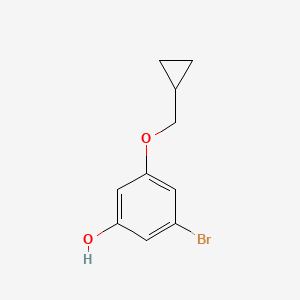
N-(2,2-Dimethyl-1-phenylpropyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethyl-1-phenylpropyl)formamide is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound belongs to the class of formamides, which are derivatives of formic acid where the hydrogen atom is replaced by an organic group. It is characterized by the presence of a phenyl group attached to a dimethylpropyl chain, which is further connected to a formamide group.
Vorbereitungsmethoden
The synthesis of N-(2,2-Dimethyl-1-phenylpropyl)formamide can be achieved through various methods. One common synthetic route involves the reaction of 2,2-dimethyl-1-phenylpropanol with formic acid under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to promote the formation of the formamide group. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-(2,2-Dimethyl-1-phenylpropyl)formamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dimethyl-1-phenylpropyl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of formamide derivatives on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethyl-1-phenylpropyl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, affecting their structure and function. The phenyl group may also contribute to the compound’s activity by interacting with hydrophobic regions of target proteins or enzymes .
Vergleich Mit ähnlichen Verbindungen
N-(2,2-Dimethyl-1-phenylpropyl)formamide can be compared with other similar compounds, such as:
N,N-Dimethylformamide (DMF): A widely used solvent in organic synthesis with similar formamide functionality.
N,N-Dimethylacetamide (DMAc): Another solvent with similar properties but a different alkyl group.
N-Phenylformamide: A simpler formamide derivative with a phenyl group but lacking the dimethylpropyl chain.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties compared to other formamide derivatives.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-(2,2-dimethyl-1-phenylpropyl)formamide |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)11(13-9-14)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,13,14) |
InChI-Schlüssel |
XSSMCMZEOKJTPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1=CC=CC=C1)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






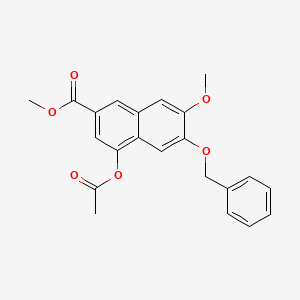

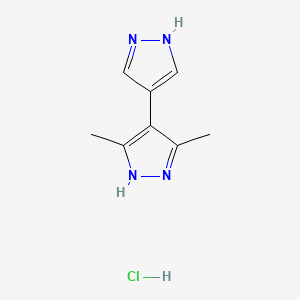

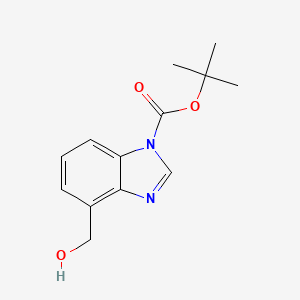
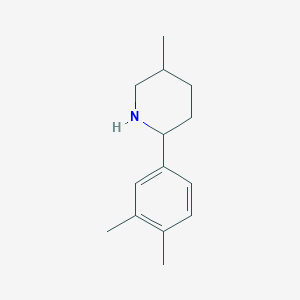
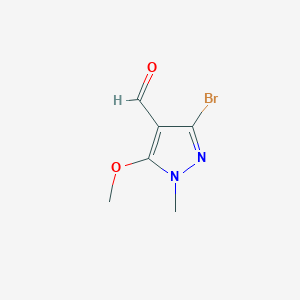
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)
